(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
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Overview
Description
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide is a complex organic compound that features a combination of fluorine, benzothiazole, nitrophenyl, and pyridinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzothiazole core, followed by the introduction of the fluorine atom at the 6-position. The nitrophenyl group is then attached via a coupling reaction, and the pyridinylmethyl group is introduced through a nucleophilic substitution reaction. The final step involves the formation of the acrylamide moiety through a condensation reaction under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The fluorine atom can be substituted with other nucleophiles.
Condensation: The acrylamide moiety can participate in condensation reactions to form polymers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Condensation: Acid or base catalysts are often employed in condensation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amino derivative, while substitution of the fluorine atom can lead to various substituted benzothiazole derivatives.
Scientific Research Applications
(E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the presence of the benzothiazole and nitrophenyl groups.
Medicine: Explored for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide involves its interaction with molecular targets such as enzymes or receptors. The benzothiazole and nitrophenyl groups can interact with specific binding sites, while the pyridinylmethyl group may enhance the compound’s binding affinity. This interaction can lead to the inhibition of enzyme activity or modulation of receptor function, resulting in the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
- (E)-N-(6-chlorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
- (E)-N-(6-bromobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
- (E)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide
Uniqueness
The uniqueness of (E)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)acrylamide lies in the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound for various applications.
Properties
IUPAC Name |
(E)-N-(6-fluoro-1,3-benzothiazol-2-yl)-3-(4-nitrophenyl)-N-(pyridin-4-ylmethyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O3S/c23-17-4-7-19-20(13-17)31-22(25-19)26(14-16-9-11-24-12-10-16)21(28)8-3-15-1-5-18(6-2-15)27(29)30/h1-13H,14H2/b8-3+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVDNCMVTHIOZHY-FPYGCLRLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)N(CC2=CC=NC=C2)C3=NC4=C(S3)C=C(C=C4)F)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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